molecular formula C14H21NO3S B2451612 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate CAS No. 2319787-52-3

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate

Cat. No.: B2451612
CAS No.: 2319787-52-3
M. Wt: 283.39
InChI Key: GDXHPTZKNQXYDG-UHFFFAOYSA-N
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Description

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as 4-dimethylaminopyridine and solvents like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino and acetyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-((2-methyl-2-(thiophen-3-yl)propyl)amino)-1-oxopropan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-methyl-1-[(2-methyl-2-thiophen-3-ylpropyl)amino]-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10(16)18-14(4,5)12(17)15-9-13(2,3)11-6-7-19-8-11/h6-8H,9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXHPTZKNQXYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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